molecular formula C11H14INO2 B319330 3-iodo-N-isopropyl-4-methoxybenzamide

3-iodo-N-isopropyl-4-methoxybenzamide

Cat. No.: B319330
M. Wt: 319.14 g/mol
InChI Key: ZWYTWJGANULIAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Iodo-N-isopropyl-4-methoxybenzamide is a benzamide derivative characterized by a methoxy group at the 4-position, an iodine atom at the 3-position, and an isopropyl substituent on the amide nitrogen. The following analysis compares it to structurally related benzamide/benzoate derivatives to infer key differences and trends.

Properties

Molecular Formula

C11H14INO2

Molecular Weight

319.14 g/mol

IUPAC Name

3-iodo-4-methoxy-N-propan-2-ylbenzamide

InChI

InChI=1S/C11H14INO2/c1-7(2)13-11(14)8-4-5-10(15-3)9(12)6-8/h4-7H,1-3H3,(H,13,14)

InChI Key

ZWYTWJGANULIAU-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)C1=CC(=C(C=C1)OC)I

Canonical SMILES

CC(C)NC(=O)C1=CC(=C(C=C1)OC)I

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

The table below highlights structural differences between 3-iodo-N-isopropyl-4-methoxybenzamide and analogs from the evidence:

Compound Name Substituents (Benzamide/Base Structure) Key Functional Groups Molecular Weight (g/mol) Reference
This compound 3-iodo, 4-methoxy, N-isopropyl Iodo, methoxy, isopropylamide ~305.1 (estimated) N/A
3-Amino-4-methoxybenzamide 3-amino, 4-methoxy Amino, methoxy 180.2
4-Cyano-N-(3-methylisoxazol-5-yl)benzamide 4-cyano, N-(3-methylisoxazol-5-yl) Cyano, methylisoxazole 227.2
I-6230 (Ethyl benzoate derivative) 4-(pyridazin-3-yl)phenethylamino Pyridazine, ethyl ester Not provided

Key Observations :

  • Iodine vs. Amino/Cyano Groups: The iodine atom in the target compound introduces significant steric bulk and electron-withdrawing effects, contrasting with the electron-donating amino group in 3-amino-4-methoxybenzamide or the polar cyano group in 4-cyano-N-(3-methylisoxazol-5-yl)benzamide .
  • N-Substituents : The isopropyl group on the amide nitrogen may enhance lipophilicity compared to smaller substituents (e.g., methyl or hydrogen) in other analogs.

Physicochemical Properties

Molecular Weight and Solubility
  • The iodine atom and isopropyl group increase the molecular weight of this compound (~305.1 g/mol) compared to simpler analogs like 3-amino-4-methoxybenzamide (180.2 g/mol) .
  • Solubility: The cyano group in 4-cyano-N-(3-methylisoxazol-5-yl)benzamide likely improves water solubility relative to the iodo-substituted compound, where iodine’s hydrophobicity may reduce solubility .
Electronic Effects
  • The electron-withdrawing iodine atom in the target compound could deactivate the benzene ring, altering reactivity in electrophilic substitution reactions compared to analogs with electron-donating groups (e.g., 3-amino-4-methoxybenzamide) .

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